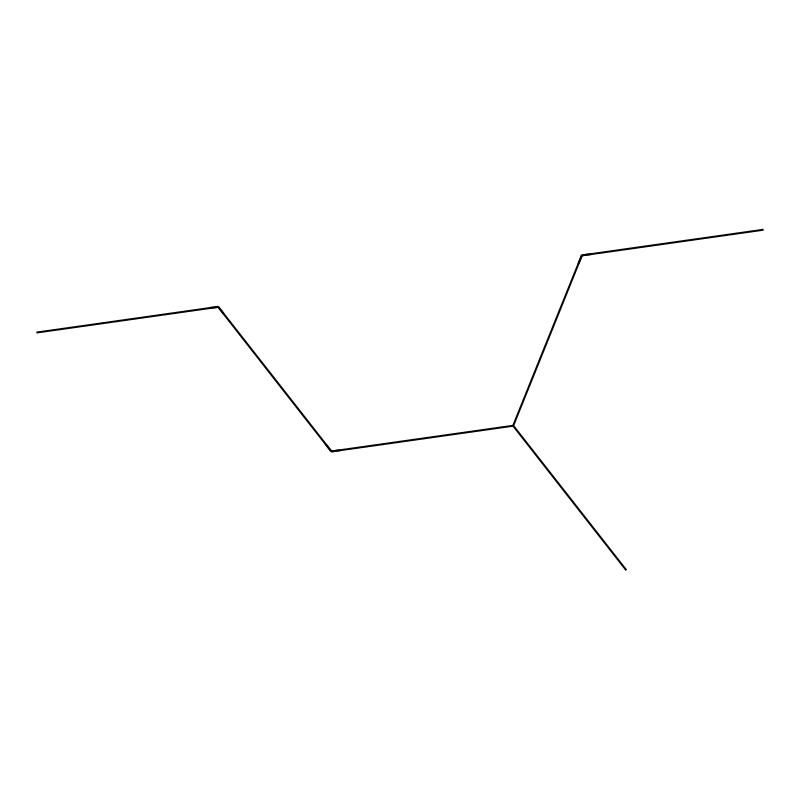3-Methylhexane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
3-Methylhexane is a branched-chain hydrocarbon with the molecular formula . It is an isomer of heptane and has two enantiomers, designated as (R)-3-methylhexane and (S)-3-methylhexane, making it chiral. The compound features a methyl group attached to the third carbon of a hexane chain, contributing to its unique structural properties. It appears as a clear, colorless liquid with a boiling point of approximately 91 °C and a melting point of about -119 °C .
Radiation Chemistry
- Understanding Free Radical Behavior: Researchers use 3-Methylhexane to study the formation and behavior of free radicals, particularly those formed by C-H bond fission. By selectively deuterating (replacing hydrogen with deuterium) specific positions in the molecule, scientists can gain insights into the isotope effects on bond breaking within alkanes. This research helps improve the understanding of radiation-induced processes at the molecular level. Source: Ichikawa, T., & Ohta, N. (1987). ESR study of free radicals in γ-irradiated perdeuterated 3-methylhexane. The Journal of Physical Chemistry, 91(13), 3423-3427:
Petroleum and Fuel Studies
- Combustion and Fuel Behavior: 3-Methylhexane serves as a model component for studying the chemistry of petroleum and fuels. Researchers investigate its combustion characteristics, including its behavior during thermal and catalytic cracking processes relevant to fuel refining. Understanding how 3-Methylhexane behaves within these processes helps optimize fuel performance and develop cleaner burning fuels. Source: Karsenty, E., Qin, Z., Guillon, E., & Dooley, S. (2012). Autoignition chemistry of n-heptane and 3-methylhexane at high pressure and temperature. Combustion and Flame, 159(12), 3704-3714
3-Methylhexane primarily undergoes combustion reactions, producing carbon dioxide and water vapor when burned in the presence of oxygen. The complete combustion reaction can be represented as follows:
Additionally, it can participate in hydrogenation reactions, where alkenes derived from 3-methylhexane react with hydrogen gas in the presence of a catalyst to form saturated hydrocarbons .
3-Methylhexane can be synthesized through various methods:
- Hydrocarbon Cracking: This process involves breaking down larger hydrocarbons into smaller ones, including 3-methylhexane.
- Alkylation: The reaction of propylene with butanes in the presence of acids can yield 3-methylhexane.
- Isomerization: This method rearranges straight-chain alkanes into branched forms, producing compounds like 3-methylhexane from heptane .
3-Methylhexane is utilized in several applications:
- Solvent: It serves as an effective solvent in organic synthesis and industrial applications.
- Model Compound: It is often used as a model alkane for studying catalytic reactions and hydrocarbon behavior.
- Fuel Additive: Due to its properties, it can also function as an additive in fuels to enhance performance .
Research on the interactions of 3-methylhexane primarily focuses on its behavior under various catalytic conditions. For instance, studies have investigated its oxidation reactions and how it interacts with catalysts like copper and iron in producing carboxylic acids or alcohols. These studies help understand the reactivity patterns of branched alkanes compared to their linear counterparts .
3-Methylhexane shares structural similarities with several other alkanes. Here are some comparable compounds along with their unique characteristics:
| Compound Name | Molecular Formula | Unique Characteristics |
|---|---|---|
| Hexane | Straight-chain alkane; no branching | |
| 2-Methylhexane | Methyl group at the second carbon; less steric hindrance | |
| 2,2-Dimethylpentane | Two methyl groups at the second carbon; highly branched | |
| 2,3-Dimethylpentane | Methyl groups at second and third carbons; chiral |
The uniqueness of 3-methylhexane lies in its specific branching pattern and chirality, which differentiate it from these similar compounds .
Physical Description
XLogP3
Boiling Point
Melting Point
GHS Hazard Statements
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms




Flammable;Irritant;Health Hazard;Environmental Hazard
Other CAS
70024-92-9
Wikipedia
Biological Half Life
Use Classification
Cosmetics -> Solvent
General Manufacturing Information
Petrochemical manufacturing
Alkanes, C7-8-iso-: ACTIVE
Hexane, 3-methyl-: ACTIVE






